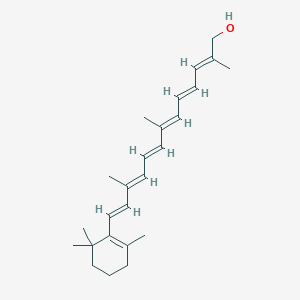

12'-Apo-beta-carotenol

Description

Contextualizing Apocarotenoids as Oxidative Cleavage Products of Carotenoids

Apocarotenoids are organic compounds derived from the oxidative cleavage of carotenoids. frontiersin.orgencyclopedia.pub Carotenoids, a diverse group of over 1,100 pigments produced by plants, algae, fungi, and bacteria, are responsible for many of the yellow, orange, and red colors found in nature. wikipedia.org Their structure, characterized by a long, conjugated system of double bonds, makes them susceptible to oxidation. frontiersin.org This breakdown can occur either enzymatically, catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs), or non-enzymatically through reactions with reactive oxygen species (ROS). frontiersin.orgencyclopedia.pub The resulting apocarotenoids are a varied group of molecules that include important plant hormones like abscisic acid and strigolactones, as well as signaling molecules. frontiersin.orgfrontiersin.org

The cleavage of the carotenoid backbone can happen at various positions, leading to a wide array of apocarotenoid structures with different chain lengths and functional groups. nih.govnih.gov These structural differences are crucial as they determine the biological function of the resulting apocarotenoid. In mammals, which cannot synthesize carotenoids de novo, apocarotenoids are generated from the breakdown of dietary carotenoids. nih.gov

Definition and Position of 12'-Apo-beta-carotenol as a C25 Apocarotenoid

This compound is classified as a C25 apocarotenoid. ebi.ac.ukzfin.org This designation indicates that it is a terpenoid compound containing 25 carbon atoms in its structure, formed from the loss of a portion of the parent carotenoid skeleton. ebi.ac.ukebi.ac.uk Specifically, it is derived from the oxidative degradation of the β,β-carotene skeleton at the 12'-position. ebi.ac.uknih.gov

The systematic name for the aldehyde form, 12'-Apo-beta-carotenal (B156666), is (2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethyl-1-cyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenal. cymitquimica.com this compound is the corresponding alcohol, where the terminal aldehyde group is reduced to a primary alcohol.

Table 1: Chemical and Physical Properties of 12'-Apo-beta-carotenal

| Property | Value |

| Molecular Formula | C25H34O |

| Molecular Weight | 350.5 g/mol |

| Synonyms | (all-E)-12′-Apo-β-caroten-12′-al, β-Apo-12′-carotenal |

This table presents key chemical and physical properties of 12'-Apo-beta-carotenal, the aldehyde precursor to this compound. Data sourced from cymitquimica.com.

Significance of Apocarotenoid Research in Biological Systems

The study of apocarotenoids is a rapidly expanding field due to their diverse and significant biological roles in both plants and animals. nih.gov In plants, apocarotenoids function as hormones that regulate growth, development, and responses to environmental stress. frontiersin.orgfrontiersin.org For example, abscisic acid is crucial for managing abiotic stress and seed dormancy, while strigolactones control plant architecture. frontiersin.org Other apocarotenoids act as signaling molecules in response to oxidative stress. frontiersin.org

In mammals, the most well-known apocarotenoids are the retinoids (vitamin A and its derivatives), which are essential for vision, immune function, and cellular communication. nih.govcymitquimica.com Research is increasingly revealing that non-retinoid apocarotenoids also possess significant biological activities. nih.gov Studies have shown that various apocarotenoids can modulate the activity of nuclear receptors, such as the retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are critical for regulating gene expression. nih.gov For instance, some apocarotenoids have been found to act as antagonists for these receptors. nih.gov

The formation of apocarotenoids can occur through enzymatic "eccentric cleavage" of carotenoids at double bonds other than the central one. nih.gov This process has been demonstrated in vitro in tissues from humans, monkeys, ferrets, and rats. nih.gov The resulting apocarotenals, including β-apo-12'-carotenal, can be further metabolized. nih.gov For example, (all-E)-beta-apo-12'-carotenoic acid, a metabolite of 12'-apo-beta-carotenal, has been shown to inhibit the growth of human acute promyelocytic leukemia cells. nih.gov The presence of long-chain β-apocarotenoids, including β-apo-12'-carotenal, has been detected in foods like melons and in mouse serum and liver, indicating their dietary relevance and in vivo presence. nih.gov

The diverse functions and metabolic pathways of apocarotenoids highlight the importance of ongoing research to fully understand their impact on health and disease.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O |

|---|---|

Molecular Weight |

352.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaen-1-ol |

InChI |

InChI=1S/C25H36O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,26H,10,15,18-19H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+ |

InChI Key |

NQOXNPMIVIPDNQ-PHPDKTIJSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/CO)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)CO)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 12 Apo Beta Carotenol and Associated Apocarotenoids

Identification in Plant-Derived Food Sources and Agricultural Commodities

12'-Apo-beta-carotenol and other related apocarotenoids are naturally present in a variety of fruits and vegetables. mdpi.com Their presence is a result of the oxidative cleavage of carotenoids, a process catalyzed by carotenoid cleavage dioxygenase enzymes in plants. nih.gov

Research has identified 12'-apo-beta-carotenal (B156666), a closely related compound, in several plant sources. For instance, it is found in fruits like papaya, pineapple, and mangoes. One study specifically detected only β-apo-12′-carotenal in processed mango juice, while it was absent in acerola juice and dried apricots. nih.gov In unprocessed foods, orange-fleshed melons have been shown to contain β-apo-12′-carotenal, along with other apocarotenoids like β-apo-8'-, β-apo-10'-, and β-apo-14′-carotenals, and β-apo-13-carotenone. nih.govnih.govnih.gov The concentrations of these compounds in orange-fleshed melons were found to be around 20–40 pmol/gram wet weight, which is approximately 1-2% of the total beta-carotene (B85742) content. mdpi.com Similarly, a high-β-carotene tomato juice was found to contain these apocarotenoids, but at lower levels of 0.1–0.5% of the beta-carotene. mdpi.comusda.gov

The following table summarizes the occurrence of various β-apocarotenoids in different plant-based foods.

| Food Source | β-Apo-8'-carotenal | β-Apo-10'-carotenal | β-Apo-12'-carotenal | β-Apo-14'-carotenal | β-Apo-13-carotenone | Reference |

| Orange-Fleshed Melons | ✓ | ✓ | ✓ | ✓ | ✓ | mdpi.com, nih.gov, nih.gov |

| High-β-Carotene Tomato Juice | ✓ | ✓ | ✓ | ✓ | ✓ | mdpi.com |

| Processed Mango Juice | ✓ | nih.gov | ||||

| Papaya | ✓ | |||||

| Pineapple | ✓ |

Detection and Quantification in Animal Tissues and Biological Matrices

Apocarotenoids, including derivatives of this compound, can be detected in animal tissues and biological fluids. nih.gov Their presence can be attributed to either direct absorption from the diet or as metabolic products formed within the body from parent carotenoids. nih.govmdpi.com

Studies have shown that β-apo-10′- and -12′-carotenals are detectable in the serum and liver of mice. nih.govnih.gov In humans, the detection of these compounds in plasma is more limited. One study reported the presence of β-apo-10′- and β-apo-12′-carotenal in the plasma of a small number of subjects, while other β-apocarotenals were not detected, suggesting either poor absorption or rapid metabolism. mdpi.com Another clinical trial found that after consumption of high-β-carotene tomato juice, only β-apo-13-carotenone was quantifiable in all subjects, while β-apo-10'- and 12'-carotenal were detected in only a few participants. usda.gov This suggests that many apocarotenoids are either not well absorbed or are quickly metabolized or cleared from the bloodstream. usda.gov

The table below shows the detection of β-apocarotenoids in animal and human biological samples.

| Biological Matrix | β-Apo-10'-carotenal | β-Apo-12'-carotenal | β-Apo-13-carotenone | Reference |

| Mouse Serum | ✓ | ✓ | nih.gov, nih.gov | |

| Mouse Liver | ✓ | ✓ | nih.gov, nih.gov | |

| Human Plasma (limited detection) | ✓ | ✓ | ✓ | mdpi.com, usda.gov |

Generation during Food Processing, Storage, and Oxidative Stress Conditions

The formation of this compound and related apocarotenoids is not limited to natural biological processes. They can also be generated from the degradation of beta-carotene during food processing, storage, and under conditions of oxidative stress. nih.govmdpi.com

Thermal degradation of beta-carotene, such as during cooking, can lead to the formation of various β-apocarotenals, including β-apo-8'-, β-apo-10'-, and β-apo-12'-carotenal. nih.gov One study found that these oxidation products could account for up to 5% of the initial beta-carotene content after heat treatment. nih.gov The autoxidation of beta-carotene in the presence of oxygen also yields a series of carbonyl cleavage products, including β-apo-12′-carotenal. nih.gov

Oxidative stress within tissues can also lead to the non-enzymatic cleavage of carotenoids, resulting in the formation of apocarotenoids. mdpi.comnih.gov This process is believed to be a random degradation of the carotenoid molecule. mdpi.com The presence of reactive oxygen species can initiate the oxidative breakdown of beta-carotene, leading to the generation of various apocarotenoids. mdpi.com

Biosynthesis and Enzymatic Formation Pathways of 12 Apo Beta Carotenol and Its Precursors

General Enzymatic Cleavage Mechanisms of β-Carotene

The enzymatic cleavage of β-carotene is a critical step in the biosynthesis of various essential compounds, including vitamin A and signaling molecules. This process is primarily carried out by two types of carotenoid cleavage dioxygenases (CCDs) that differ in their cleavage site on the β-carotene molecule. nih.govnih.gov

Central Cleavage (e.g., β-Carotene-15,15′-Dioxygenase (BCO1))

Central cleavage is a symmetrical process that splits the β-carotene molecule at its central 15,15′ double bond. wikipedia.orguniprot.org This reaction is catalyzed by the enzyme β-carotene-15,15′-dioxygenase (BCO1), also known as β-carotene 15,15'-monooxygenase. wikipedia.orgnih.gov BCO1 is a non-heme iron-containing enzyme that utilizes molecular oxygen to break the C15-C15' bond, yielding two molecules of retinal (vitamin A aldehyde). wikipedia.orgnih.gov This enzymatic action is considered the primary pathway for vitamin A synthesis from provitamin A carotenoids in mammals. nih.govnih.gov The reaction requires Fe2+ as a cofactor and is enhanced by the presence of bile salts. wikipedia.orggenome.jp BCO1 exhibits a degree of substrate flexibility, as it can also cleave other carotenoids like β-cryptoxanthin, α-carotene, and γ-carotene, provided they have at least one unsubstituted β-ionone ring. wikipedia.orggenome.jp

Eccentric Cleavage (e.g., β-Carotene-9′,10′-Dioxygenase (BCO2))

Eccentric cleavage, in contrast to central cleavage, is an asymmetrical process that breaks the β-carotene molecule at double bonds other than the central one. nih.gov A key enzyme in this pathway is β-carotene-9′,10′-dioxygenase (BCO2), which specifically targets the 9′,10′ double bond of carotenoids. nih.govpnas.org This action produces β-apo-10′-carotenal and β-ionone. researchgate.netmdpi.com BCO2 is located in the inner mitochondrial membrane and has a broader substrate specificity compared to BCO1, being able to cleave various carotenoids and xanthophylls. nih.govaacrjournals.org The eccentric cleavage pathway is considered an alternative route for carotenoid metabolism and is involved in regulating carotenoid levels in tissues. nih.govnih.gov In vitro studies with tissue homogenates from various species, including humans, have demonstrated the formation of several β-apo-carotenals, including β-apo-12'-, -10'-, and -8'-carotenals, supporting the existence of an eccentric cleavage mechanism. nih.gov

Enzymatic Generation of 12'-Apo-beta-carotenal (B156666) (C25-Apocarotenal) from Carotenoids

The C25 apocarotenoid, 12'-Apo-beta-carotenal, is a naturally occurring metabolite formed through the oxidative cleavage of β-carotene. This enzymatic conversion is a key step in the production of a variety of biologically active apocarotenoids.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in 12'-Apo-beta-carotenal Production

Carotenoid Cleavage Dioxygenases (CCDs) are a superfamily of non-heme iron proteins responsible for the oxidative fission of double bonds within the carotenoid backbone, leading to the formation of apocarotenoids like 12'-Apo-beta-carotenal. nih.govmdpi.com These enzymes are widespread in nature, found in plants, animals, fungi, and bacteria, and play crucial roles in various biological processes. nih.govmdpi.com The cleavage of carotenoids by CCDs is an oxidative process that requires molecular oxygen. nih.gov

In the fungus Phycomyces blakesleeanus, the enzyme CarS, a carotenoid cleavage oxygenase, is involved in the initial step of apocarotenoid biosynthesis. researchgate.net CarS cleaves β-carotene at the C11'–C12' double bond to produce the C25 apocarotenal (B190595), β-apo-12'-carotenal. mdpi.com This C25 intermediate is then further processed by another enzyme, AcaA, which cleaves it at the C13–C14 double bond. mdpi.com

In plants, the carotenoid cleavage dioxygenase family is divided into two main subfamilies: the 9-cis-epoxycarotenoid dioxygenases (NCEDs) and the CCDs. jst.go.jpkaust.edu.sa NCEDs are primarily known for their role in the biosynthesis of the plant hormone abscisic acid (ABA) by cleaving 9-cis-epoxycarotenoids like 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin to produce xanthoxin. mdpi.comnih.gov While their primary role is in ABA synthesis, the broader family of CCDs, which includes NCEDs, is responsible for producing a wide array of apocarotenoids. nih.govacs.org

Substrate Specificity and Regiospecificity of Enzymatic Cleavage

The substrate specificity and the precise position of cleavage (regiospecificity) are defining characteristics of different CCD enzymes. nih.gov This specificity determines the particular apocarotenoid products that are formed.

For instance, plant CCD1 enzymes are known for their relatively relaxed substrate and cleavage-site specificity, acting on a variety of carotenoids and apocarotenoids at the C-9,10 and C-9',10' positions. nih.govkaust.edu.sa In contrast, CCD7 enzymes are stereospecific, preferentially cleaving 9-cis-β-carotene at the 9,10 or 9',10' double bond to produce 9-cis-β-apo-10'-carotenal and β-ionone. kaust.edu.sa

The enzyme AtCCD4 from Arabidopsis thaliana has been shown to cleave C40 carotenoids like β-carotene and zeaxanthin (B1683548) into β-apo-10'-carotenal and 3-OH-β-apo-10'-carotenal, respectively. oup.com However, its activity is significantly reduced when incubated with the shorter C25 apocarotenal, β-apo-12'-carotenal. oup.com Some bacterial apocarotenoid cleavage oxygenases (ACOs) exhibit a preference for substrates with a chain length of C25 to C35, with reduced cleavage rates for shorter chains. nih.gov

The table below summarizes the characteristics of some key enzymes involved in the cleavage of β-carotene and the formation of apocarotenoids.

| Enzyme | Organism/Class | Cleavage Type | Primary Substrate(s) | Major Product(s) |

| BCO1 | Mammals | Central (15,15') | β-Carotene, β-Cryptoxanthin, α-Carotene | Retinal |

| BCO2 | Mammals | Eccentric (9',10') | β-Carotene, Xanthophylls | β-Apo-10'-carotenal, β-Ionone |

| CarS | Phycomyces blakesleeanus | Eccentric (11',12') | β-Carotene | β-Apo-12'-carotenal |

| NCEDs | Plants | Eccentric (11,12) | 9-cis-Violaxanthin, 9-cis-Neoxanthin | Xanthoxin |

| CCD1 | Plants | Eccentric (9,10 & 9',10') | Various carotenoids and apocarotenoids | C13 ketones, C14 dialdehydes |

| CCD7 | Plants | Eccentric (9,10 or 9',10') | 9-cis-β-Carotene | 9-cis-β-Apo-10'-carotenal, β-Ionone |

Enzymatic Reduction of 12'-Apo-beta-carotenal to 12'-Apo-beta-carotenol

The conversion of 12'-apo-beta-carotenal to its corresponding alcohol, this compound, is a critical metabolic step. This biochemical transformation is a reduction reaction where the aldehyde functional group of the carotenal is reduced to a primary alcohol. In various biological systems, including mammalian cells and plants, this conversion is catalyzed by specific enzymes. mdpi.comnih.gov The initial products of the oxidative cleavage of β-carotene are β-apocarotenals (aldehydes) and, in some cases, β-apocarotenones (ketones). nih.gov These aldehydes, including 12'-apo-beta-carotenal, can then be enzymatically reduced to their alcohol forms. mdpi.comnih.gov This reduction is a key part of the metabolic pathway of apocarotenoids, which can also be oxidized to form the corresponding carboxylic acids. mdpi.comnih.gov

Identification of Aldehyde Reductases and Alcohol Dehydrogenases

The enzymatic reduction of apocarotenals like 12'-apo-beta-carotenal is carried out by members of the aldehyde reductase and alcohol dehydrogenase superfamilies. mdpi.comnih.gov Research in various organisms has identified several enzymes capable of metabolizing apocarotenoids, which are reactive electrophile species, into less reactive alcohols. nih.gov

In plants, specific enzymes have been identified that act as detoxifiers of these reactive carbonyls. nih.gov Studies using carotenoid-accumulating Arabidopsis roots have shown that β-apocarotenoids are metabolized by certain aldehyde dehydrogenases and aldo-keto reductases. nih.gov While these studies focused on the detoxification of various apocarotenoids, the enzymes identified are prime candidates for the reduction of 12'-apo-beta-carotenal.

Key research findings have pinpointed several enzymes involved in apocarotenoid metabolism:

Aldo-Keto Reductases (AKRs): In Arabidopsis, AKR4C8 and AKR4C9 have been identified as enzymes that convert apocarotenoid aldehydes and ketones into less reactive alcohols. nih.gov

Alcohol Dehydrogenases (ADHs): ADH enzymes are implicated in the interconversion of volatile aldehydes and alcohols in secondary metabolism. oup.com In apples, specific ADHs (ADH2, ADH3, ADH4) have been recognized as regulatory determinants in metabolic pathways involving apocarotenoids. researchgate.net

The table below summarizes the enzymes identified in plant studies that are implicated in the reduction of apocarotenals.

| Enzyme Class | Specific Enzyme | Organism/Tissue Studied | Putative Role | Reference |

| Aldo-Keto Reductase | AKR4C8 | Arabidopsis thaliana roots | Conversion of apocarotenoid aldehydes/ketones to alcohols | nih.gov |

| Aldo-Keto Reductase | AKR4C9 | Arabidopsis thaliana roots | Conversion of apocarotenoid aldehydes/ketones to alcohols | nih.gov |

| Alcohol Dehydrogenase | ADH2, ADH4 | Malus domestica "Ningqiu" (pulp) | Modulators of metabolic differentiation involving apocarotenoids | researchgate.net |

| Alcohol Dehydrogenase | ADH3 | Malus domestica "Ningqiu" (peel & pulp) | Shared regulatory determinant in apocarotenoid pathways | researchgate.net |

Non-Enzymatic Oxidative Processes Contributing to this compound Formation

The formation of this compound is contingent on the availability of its precursor, 12'-apo-beta-carotenal. This precursor is primarily formed through the oxidative cleavage of β-carotene. While this cleavage can be enzymatic, non-enzymatic processes also play a significant role. mdpi.comnih.gov These non-enzymatic reactions involve the oxidative breakdown of the polyene chain of β-carotene at various double bonds. mdpi.comencyclopedia.pub

Several non-enzymatic mechanisms can lead to the generation of a range of β-apocarotenals, including the 12'-apo form:

Oxidation by Reactive Oxygen Species (ROS): The extensive system of conjugated double bonds in the β-carotene molecule is highly susceptible to oxidation. mdpi.com Exposure to ROS can trigger the oxidative cleavage of these double bonds, resulting in the formation of apocarotenoids. encyclopedia.pub This process is considered a significant pathway for apocarotenoid generation in both plants and animals, particularly under conditions of oxidative stress. mdpi.comencyclopedia.pub

Photooxidation: Light can be another factor contributing to the non-enzymatic cleavage of carotenoids. encyclopedia.pub Photooxidation can generate various apocarotenoids, adding to the pool of these compounds in biological systems exposed to light. encyclopedia.pub

Thermal Degradation: Heat can also induce the breakdown of β-carotene. Dihydroactinidiolide, an apocarotenoid, has been identified as the primary product from the thermal degradation of β-carotene, indicating that its formation can occur independently of enzymatic or singlet oxygen-driven processes. mdpi.com This suggests that thermal stress can contribute to the non-enzymatic formation of apocarotenoid precursors.

In vitro studies have confirmed that the eccentric cleavage of β-carotene occurs. nih.gov Incubation of β-carotene with tissue homogenates from humans, monkeys, ferrets, and rats resulted in the significant production of β-apo-12'-, -10'-, and -8'-carotenals, demonstrating that the cleavage at the 11',12' double bond to form the precursor to this compound is a viable pathway. nih.gov While these experiments were done in tissue homogenates which contain enzymes, it is widely accepted that non-enzymatic chemical oxidation can also cause cleavage at all positions of the β-carotene molecule. mdpi.com

Metabolic Transformations and Catabolic Fate of 12 Apo Beta Carotenol and Its Derivatives

Interspecies Metabolic Comparisons

In vitro studies using tissue homogenates from various species have revealed significant differences in the metabolism of β-carotene and its cleavage products, including 12'-Apo-beta-carotenol.

Incubation of intestinal homogenates from humans, monkeys, ferrets, and rats with β-carotene resulted in the formation of β-apo-12'-, -10'-, and -8'-carotenals. nih.gov The rate of β-apocarotenal production was found to be approximately five times greater in primate (human and monkey) intestines compared to that in rats or ferrets. nih.gov Furthermore, the rate of formation of these apocarotenals was 7- to 14-fold higher than the rate of retinoid formation in the same intestinal homogenates. nih.gov

The metabolism of β-carotene and its derivatives is not limited to the intestine. Liver, kidney, lung, and fat homogenates from these species also demonstrated the ability to produce β-apocarotenals and retinoids from β-carotene. nih.gov Studies on chickens have also identified considerable amounts of 8'-, 10'-, and 12'-apo-β-carotenal in the intestine after being fed β-carotene. nih.gov

While some studies have shown that ferret BCO2 does not convert apocarotenoids, others have detected β-apo-12'-carotenal and β-apo-10'-carotenal in ferret intestinal mucosa after in vivo perfusion of β-carotene. nih.govnih.gov In rats, the particulate fractions of liver homogenates are primarily responsible for the oxidation of apocarotenals, a process significantly activated by the addition of NAD+ or NADP+. nih.gov

Table 1: Interspecies Comparison of β-Apocarotenal Production from β-Carotene in Intestinal Homogenates

| Species | Relative Rate of β-Apocarotenal Production | Key Findings |

|---|---|---|

| Human | High | Rate of apocarotenal (B190595) production is ~5x greater than in rats or ferrets. nih.gov |

| Monkey | High | Similar to humans, with a high rate of apocarotenal formation. nih.gov |

| Ferret | Low | Lower rate of apocarotenal production compared to primates. nih.gov |

| Rat | Low | Lower rate of apocarotenal production compared to primates. nih.gov |

| Chicken | - | Significant amounts of 8'-, 10'-, and 12'-apo-β-carotenal found in the intestine. nih.gov |

Oxidation of this compound to 12'-Apo-beta-carotenoic Acid

A key step in the metabolism of this compound is its oxidation to the corresponding carboxylic acid, 12'-Apo-beta-carotenoic acid. This conversion is part of a broader pathway where β-apocarotenals are oxidized to their respective β-apocarotenoic acids. nih.gov While the specific enzymes responsible for the oxidation of this compound are not fully elucidated, it is believed that a large number of aldehyde dehydrogenases present in mammals are capable of this conversion. nih.gov

Studies have shown that the oxidation of apocarotenals occurs in various tissues. In rats, the particulate fractions of liver homogenates are primarily responsible for oxidizing apocarotenals, and this process is significantly enhanced by the presence of NAD+ or NADP+. nih.gov In contrast, the oxidation of retinal is exclusively carried out by the soluble fraction of the liver homogenate. nih.gov Following the administration of 8'-apo-β-carotenal to rats, significant amounts of 8'-, 10'-, and 12'-apo-β-carotenoic acids were identified in the intestine. nih.gov

The conversion to the acid form is a critical metabolic step. For instance, β-apo-12'-carotenoic acid has been observed to be a biologically active compound, capable of inhibiting the proliferation of HL-60 cells. nih.gov

Further Cleavage and Degradation Products of C25-Apocarotenoids

C25-apocarotenoids, such as this compound and its aldehyde form, β-apo-12'-carotenal, undergo further enzymatic cleavage, resulting in the formation of shorter-chain apocarotenoids and other degradation products. nih.govresearchgate.net

Formation of Shorter-Chain Apocarotenoids (e.g., β-apo-13-carotenone, β-ionone)

One of the key degradation products is β-apo-13-carotenone (C18), a ketone formed from the cleavage of β-apo-12'-carotenal (C25). nih.govresearchgate.net This reaction is catalyzed by specific enzymes and represents a significant step in the catabolic pathway of C25-apocarotenoids. The formation of β-apo-13-carotenone has been observed in various organisms, including the fungus Mucor circinelloides. researchgate.net

In addition to β-apo-13-carotenone, the cleavage of larger apocarotenoids can also lead to the formation of β-ionone. nih.gov β-ionone is a C13 compound that can be produced through the cleavage of β-carotene at the 9,10 double bond, a reaction catalyzed by the enzyme BCO2. mdpi.com

Enzymatic Pathways for Subsequent Cleavages (e.g., AcaA activity on β-apo-12'-carotenal)

The enzymatic cleavage of C25-apocarotenoids is carried out by carotenoid cleavage dioxygenases (CCDs). nih.gov In the fungus Phycomyces blakesleeanus, a sequential enzymatic action is responsible for the production of apocarotenoids. First, the enzyme CarS cleaves β-carotene to produce β-apo-12'-carotenal (C25). nih.gov Subsequently, another CCD enzyme, AcaA, cleaves this C25 product at the C13–C14 double bond to generate β-apo-13-carotenone (C18). nih.govresearchgate.net This two-step process highlights a specific and regulated pathway for the degradation of β-carotene and its derivatives. nih.gov In vitro assays have confirmed that the thioredoxin-AcaA fusion enzyme from Mucor circinelloides can cleave β-apo-12'-carotenal to form β-apo-13-carotenone. researchgate.net

Conjugation and Esterification of this compound and Related Metabolites

Metabolic studies have indicated that apocarotenoids, including derivatives of this compound, can undergo conjugation and esterification. mdpi.com These reactions are similar to the metabolic pathways of retinoids. mdpi.com For example, β-apocarotenols can be esterified to form β-apocarotenyl esters. mdpi.com

While direct evidence for the esterification of this compound is limited, studies on other apocarotenoids provide a strong indication of this metabolic fate. For instance, the methyl esters of apocarotenals, such as methyl 8'-apo-β-carotenoate, have been shown to persist longer in tissues, suggesting that esterification serves as a regulatory mechanism. The conversion of β-apo-8'-carotenal to β-apo-8'-carotenol and its subsequent esterification to β-apo-8'-carotenyl palmitate has been observed in both animals and humans. mdpi.com This suggests that this compound could likely undergo similar esterification processes.

Cellular Uptake and Intracellular Metabolism in in vitro Cell Models

In vitro cell models, such as Caco-2 human intestinal cells and HL-60 human leukemia cells, have been instrumental in understanding the cellular uptake and intracellular metabolism of apocarotenoids.

Studies using Caco-2 cells, a well-established model for intestinal absorption, have shown rapid uptake of various β-apocarotenoids. nih.govnih.gov For example, β-apo-8'-carotenal is quickly taken up by Caco-2 cells and is largely converted to β-apo-8'-carotenoic acid. nih.govnih.gov Similarly, β-apo-10'-carotenal is rapidly absorbed and metabolized to other products. nih.govnih.gov These findings suggest that dietary β-apocarotenals are extensively metabolized within intestinal cells, following pathways similar to retinal metabolism, and are likely not absorbed into the bloodstream in their original form. nih.govnih.gov The uptake of carotenoids in Caco-2 cells can be influenced by their lipophilicity and may involve transporter proteins like scavenger receptor class B type 1 (SR-B1). mdpi.com

In HL-60 cells, a model for leukemia, β-apo-12'-carotenoic acid, the oxidized metabolite of this compound, has been shown to inhibit cell proliferation. nih.gov This indicates that the metabolic products of this compound can exert biological effects at the cellular level. The metabolism of β-carotene and its derivatives in HL-60 cells can lead to the formation of various apocarotenoids that modulate cellular processes like cell cycle progression and apoptosis. nih.govcybermedlife.eu

Advanced Analytical Methodologies for the Study of 12 Apo Beta Carotenol

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 12'-Apo-beta-carotenol from complex mixtures such as food extracts and biological samples. The method's effectiveness relies on the selection of an appropriate stationary phase, mobile phase composition, and detector.

Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18 or C30, is commonly employed for carotenoid analysis. The choice of a C30 column is particularly advantageous for resolving geometric isomers of carotenoids. The mobile phase typically consists of a gradient mixture of solvents such as acetonitrile, methanol (B129727), water, and ethers like methyl tert-butyl ether or ethyl acetate (B1210297), often with additives to improve peak shape and resolution. nih.govresearchgate.net For instance, a gradient system of acetonitrile/water and ethyl acetate can effectively separate various carotenoids, including apocarotenals. asianpubs.org The addition of trifluoroacetic acid and tetrahydrofuran (B95107) to the mobile phase has been shown to reduce peak tailing and enhance the solubility of hydrophobic analytes like this compound. nih.gov

Quantification is typically achieved using a UV-Vis or photodiode array (PDA) detector set at the maximum absorption wavelength (λmax) of the analyte, which for this compound is in the visible range. nih.govasianpubs.org PDA detectors offer the advantage of acquiring the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. For accurate quantification, calibration curves are constructed using authentic standards of this compound. In cases where a standard is unavailable, quantification can be performed relative to a structurally similar internal standard, such as β-apo-8'-carotenal. asianpubs.orgpangaea.de The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods, using columns with sub-2 µm core-shell particles, has enabled faster analysis times (under 6 minutes) and improved resolution. nih.gov

Table 1: HPLC and UHPLC Method Parameters for Apocarotenoid Analysis

| Parameter | HPLC Method | UHPLC-UV-ESI-Orbitrap MS Method |

| Column | Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) | Core-shell particles (1.7 µm) |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) with 0.1% BHT and 0.1% TEA (A) and Ethyl Acetate (100%) (B) | Mobile phase with trifluoroacetic acid and tetrahydrofuran |

| Gradient | 100% A for 20 min, to 50% A in 50 min, hold for 5 min, return to 100% A | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | Photodiode Array (DAD) at 445 nm | Diode array detector (80 Hz) and ESI-Orbitrap XL MS |

| Total Analysis Time | ~60 min | < 6 min |

| Analytes | Carotenoids including β-apo-8'-carotenal | β-carotene and cleavage products including apo-12'-carotenal |

| Reference | asianpubs.org | nih.gov |

Spectroscopic Methods for Elucidating Isomeric Forms and Purity

Spectroscopic methods are fundamental for characterizing the isomeric forms (e.g., all-trans vs. cis isomers) and assessing the purity of this compound. UV-Visible absorption spectroscopy is the most direct method for this purpose. The shape of the absorption spectrum, specifically the presence and intensity of the "cis peak" at a shorter wavelength than the main absorption band, provides information about the isomeric composition. nih.gov The all-trans isomer typically exhibits a well-defined fine structure in its spectrum, which becomes less resolved in the presence of cis isomers. acs.org

Furthermore, the position of the maximum absorption wavelength (λmax) is indicative of the length of the conjugated polyene system. Solvatochromism, the shift in λmax with solvent polarity, can also provide insights into the electronic structure of the molecule. acs.org For instance, the absorption spectrum of 12'-apo-β-caroten-12'-al in methanol is broader and extends to longer wavelengths compared to its spectrum in less polar solvents like cyclohexene, suggesting specific interactions in protic solvents. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, although requiring larger sample amounts and higher purity, offers the most detailed structural information, allowing for the unambiguous assignment of all protons and carbons and confirmation of stereochemistry. Transient absorption spectroscopy can be used to investigate the excited-state dynamics of this compound, revealing information about intramolecular charge transfer states that are influenced by solvent polarity. acs.org

Table 3: Spectroscopic Data for 12'-Apo-β-caroten-12'-al

| Spectroscopic Technique | Solvent | Key Observation | Implication | Reference |

| UV-Visible Absorption | Cyclohexene, Acetonitrile | Similar spectra | Minimal solvent effect on absorption | acs.org |

| UV-Visible Absorption | Methanol | Absorption band extended to longer wavelengths | Specific solvent-solute interactions, potential H-bonding | acs.org |

| Transient Absorption | Various (n-hexane to methanol) | Final decay strongly dependent on solvent polarity | Stabilization of Intramolecular Charge Transfer (ICT) state with increasing polarity | acs.org |

In vitro Enzymatic Assays for Characterizing Bioconversion Processes

In vitro enzymatic assays are essential for studying the formation of this compound from its precursor, β-carotene. These assays typically involve incubating β-carotene with enzymes known to catalyze its cleavage, such as β-carotene oxygenases (BCOs). Specifically, β-carotene oxygenase 2 (BCO2) is known to perform eccentric cleavage of β-carotene at the 9',10' double bond, which can lead to the formation of various apocarotenoids. nih.govcftri.res.in

A typical assay involves preparing a reaction mixture containing the enzyme (e.g., from an animal tissue homogenate like liver or intestine, or a purified recombinant enzyme), the substrate (β-carotene) solubilized with a detergent like Tween 20, and a buffer to maintain optimal pH. nih.govmdpi.com The reaction is incubated at a physiological temperature (e.g., 37°C) for a defined period. nih.gov The reaction is then stopped, and the products, including this compound, are extracted using organic solvents. nih.gov

The extracted products are then analyzed, usually by HPLC-UV or LC-MS, to identify and quantify the apocarotenoids formed. nih.gov These assays allow researchers to determine the substrate specificity of different enzymes, the kinetics of the reaction, and the types of products generated. nih.gov For example, studies have shown that mouse BCO2 can cleave various β-apo-carotenoic acids and that the cleavage of 3-hydroxy-β-apo-12'-carotenal can be demonstrated in vitro. nih.gov Such assays have been crucial in demonstrating that eccentric cleavage of β-carotene is a viable metabolic pathway in mammals. mdpi.com

Future Research Directions and Unanswered Questions in 12 Apo Beta Carotenol Research

Elucidating Novel Enzymatic Pathways and Regulatory Mechanisms

The precise enzymatic machinery responsible for the biosynthesis and degradation of 12'-apo-beta-carotenol is not yet fully characterized, presenting a primary area for future investigation. The formation of its precursor, 12'-apo-beta-carotenal (B156666), is known to occur via the eccentric cleavage of β-carotene. nih.govnih.gov In vitro studies with tissue homogenates from humans, monkeys, ferrets, and rats have demonstrated the formation of β-apo-12'-carotenal, supporting the existence of an enzymatic excentric cleavage mechanism. nih.gov However, the specific enzymes catalyzing this cleavage to a C25 apocarotenoid in various organisms and the subsequent reduction to this compound are key unanswered questions.

Carotenoid Cleavage Dioxygenases (CCDs) are the primary enzymes responsible for apocarotenoid production. nih.govnih.gov While enzymes like β-carotene oxygenase 2 (BCO2) have been implicated in cleaving carotenoids and their derivatives, their specific activity on β-carotene to directly yield a C25 product needs more detailed study. nih.govmdpi.com For instance, murine BCO2 has been shown to process 3-hydroxy-β-apo-12'-carotenal, indicating that C25 apocarotenoids are substrates for these enzymes. nih.gov Conversely, the Arabidopsis enzyme AtCCD4 shows only minimal activity with β-apo-12'-carotenal. oup.com The potential role of other enzymes, such as those from the short-chain dehydrogenase/reductase (SDR) family, in the conversion of 12'-apo-beta-carotenal to this compound is a logical but unconfirmed hypothesis that requires dedicated research.

Future research should aim to:

Identify and characterize the specific CCDs or other enzymes responsible for the C12'-C13' cleavage of β-carotene.

Isolate and characterize the reductase(s) that convert 12'-apo-beta-carotenal to this compound.

Investigate the regulatory mechanisms controlling the expression and activity of these enzymes, including transcriptional, post-translational, and epigenetic regulation, which are known to control other apocarotenoid pathways. nih.govbohrium.com

Table 1: Enzymes Implicated in the Metabolism of C25 Apocarotenoids and Areas for Future Study

| Enzyme Class/Name | Known or Hypothesized Role | Organism/System | Key Research Question | Reference(s) |

|---|---|---|---|---|

| β-carotene oxygenase 2 (BCO2) | Cleaves carotenoids and apocarotenoids; may be involved in forming the C25 precursor. | Mammals (mice, humans) | What is the specific activity and efficiency of BCO2 in producing 12'-apo-beta-carotenal from β-carotene in vivo? | nih.govmdpi.comnih.gov |

| Carotenoid Cleavage Dioxygenases (CCDs) | General enzymatic cleavage of carotenoids. Specific CCDs for C25 formation are not fully identified. | Plants, Fungi, Bacteria | Which specific plant or microbial CCDs generate 12'-apo-beta-carotenal/carotenol, and what is their substrate specificity? | nih.govnih.govoup.com |

| Short-Chain Dehydrogenase/Reductase (SDR) Family | Hypothesized to reduce the aldehyde group of 12'-apo-beta-carotenal to the alcohol (carotenol). | General (Mammals, Plants) | Can specific SDRs that catalyze the 12'-apo-beta-carotenal to this compound conversion be identified and characterized? | mdpi.comnih.gov |

Comprehensive Mapping of Intracellular and Interspecies Metabolic Networks

While the presence of 12'-apo-beta-carotenal has been confirmed in various biological systems, a complete map of its metabolic network is far from complete. The detection of its precursor in mouse serum and liver nih.gov and, more recently, in human blood nih.govusda.gov confirms its place in mammalian metabolism following the consumption of β-carotene-rich foods. The formation of β-apo-carotenals in intestinal homogenates from multiple species further points to a conserved pathway in the gut. nih.gov

However, many questions remain about its journey through the body and its interactions between different species. Apocarotenoids are increasingly recognized as signaling molecules in interspecific communication, such as in the plant rhizosphere, mediating interactions with symbiotic fungi and other microbes. nih.govwiley.combiorxiv.org The potential role of this compound in these networks, for instance in the communication between host and gut microbiota, is an exciting and completely unexplored area of research.

Future research priorities include:

Tracing the metabolic fate of this compound after its formation in the intestine and liver.

Identifying its downstream metabolites and excretion pathways.

Investigating its presence and role in different tissues and subcellular compartments.

Exploring its potential role as a signaling molecule in interspecies interactions, particularly between mammals and their gut microbiome, or between plants and soil organisms.

Table 2: Documented and Potential Occurrence of 12'-Apo-beta-carotenal and Areas for Investigation

| Species | Tissue / Fluid | Status | Research Focus | Reference(s) |

|---|---|---|---|---|

| Human | Intestine (homogenate) | Detected | Confirm in vivo formation and identify specific cell types involved. | nih.gov |

| Human | Plasma / Blood | Detected | Determine concentration ranges, influencing factors (diet, genetics), and the ratio of -al to -ol forms. | nih.govusda.gov |

| Mouse | Serum, Liver | Detected | Map the full metabolic pathway from uptake to excretion. | nih.gov |

| Ferret, Rat, Monkey | Intestine (homogenate) | Detected | Compare metabolic rates and pathways with humans. | nih.gov |

| Plants | General | Potential | Identify if this compound is a natural plant metabolite and its role in development or stress response. | nih.govwiley.com |

| Microbiome | Gut / Rhizosphere | Unexplored | Investigate if this compound is produced or metabolized by microbes and its role in host-microbe signaling. | biorxiv.org |

Advanced Mechanistic Studies on Specific Cellular and Molecular Interactions

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is critical. Research on related apocarotenoids suggests that these molecules can act as signaling agents by interacting with nuclear receptors and other cellular targets. cambridge.orgunimi.it For example, β-apo-13-carotenone, another eccentric cleavage product of β-carotene, is a known antagonist of the Retinoid X Receptor (RXR). nih.gov The metabolite β-apo-12'-carotenoic acid has been shown to inhibit the proliferation of certain cancer cell lines. nih.gov It is plausible that this compound or its metabolites could have similar or unique activities.

Advanced photophysical studies on 12'-apo-beta-carotenal have revealed that its excited-state lifetime is highly dependent on solvent polarity, which is evidence of an intramolecular charge transfer (ICT) state. acs.orgmpg.de This property suggests a high reactivity and sensitivity to the molecular environment, which could be fundamental to its biological function and interactions with cellular components.

Key research objectives in this area are:

Screening for interactions between this compound and a panel of nuclear receptors, including RXRs and Retinoic Acid Receptors (RARs), to determine if it acts as a ligand, agonist, or antagonist. csic.es

Identifying specific protein binding partners (receptors, enzymes, transport proteins) using techniques like affinity chromatography and proteomics.

Investigating its impact on key cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB), oxidative stress response, and cell proliferation. cambridge.org

Conducting further spectroscopic and molecular modeling studies to understand how its chemical structure and ICT characteristics relate to its interaction with biological targets.

Development of Novel Research Tools and Methodologies for Apocarotenoid Analysis

Progress in understanding this compound is fundamentally dependent on the ability to accurately detect and quantify it in complex biological samples. The low abundance and potential instability of apocarotenoids present significant analytical challenges. While methods exist for its precursor, specific and validated methods for the -ol form are needed.

Recent advancements in analytical chemistry offer powerful tools for apocarotenoid research. usc.edu An optimized method using HeadSpace Solid-Phase MicroExtraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC/MS) has been developed for high-throughput detection of volatile apocarotenoids. nih.govresearchgate.net Furthermore, a novel online method coupling supercritical fluid extraction with supercritical fluid chromatography and tandem mass spectrometry (SFE-SFC-QqQ/MS) has been successfully used to detect β-apo-12'-carotenal in human blood for the first time. nih.govresearchgate.net

Future efforts should focus on:

Developing highly sensitive and specific LC-MS/MS or SFC-MS/MS methods capable of baseline separation and quantification of this compound, distinct from 12'-apo-beta-carotenal and other isomers.

Synthesizing stable isotope-labeled internal standards for this compound to enable absolute quantification in tissues and fluids.

Creating specific antibodies or molecular probes for the immunohistochemical localization of this compound in tissues.

Applying untargeted volatilomics and metabolomics approaches to discover novel downstream metabolites and associated metabolic pathways. nih.gov

Table 3: Analytical Methodologies for Apocarotenoid Analysis and Future Development

| Methodology | Application | Advantages | Future Direction | Reference(s) |

|---|---|---|---|---|

| HPLC-MS/MS | Detection of apocarotenoids in food and biological samples. | Widely available, good for quantification. | Method optimization for baseline separation of this compound from its -al form and other isomers. | nih.govscispace.com |

| HS-SPME-GC/MS | Detection of volatile apocarotenoids. | High-throughput, sensitive for volatiles. | Adapt and validate for the detection of this compound or its volatile derivatives. | nih.govresearchgate.net |

| SFE-SFC-QqQ/MS | Online extraction and detection from complex matrices like whole blood. | Reduces sample preparation, fast, sensitive. | Apply the method specifically for this compound and validate for quantitative analysis. | nih.govresearchgate.net |

| Stable Isotope Labeling | Used to trace metabolic conversion and for accurate quantification. | Gold standard for quantification and flux analysis. | Synthesis of 13C or 2H labeled this compound for use as an internal standard and in metabolic studies. | usc.edu |

Q & A

Basic Research Questions

Q. How is 12'-Apo-beta-carotenol structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond configuration and stereochemistry, complemented by high-performance liquid chromatography (HPLC) for purity assessment. UV-Vis spectroscopy is used to confirm absorbance maxima characteristic of carotenoid derivatives. For reproducibility, ensure calibration with certified reference materials and adherence to protocols outlined in analytical chemistry guidelines .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis often involves catalytic cleavage of β-carotene using enzymatic or chemical oxidation. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via thin-layer chromatography (TLC). Purification via column chromatography with silica gel and characterization via mass spectrometry (MS) are critical. Detailed protocols should align with standards for reporting synthetic procedures, including yield calculations and impurity profiling .

Q. How can researchers quantify this compound in biological matrices, and what are common pitfalls?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation requires lipid extraction (e.g., using hexane/acetone) and saponification to remove interfering compounds. Validate methods using spike-and-recovery experiments, and address matrix effects by incorporating internal standards (e.g., deuterated analogs). Cross-validate results with UV-Vis or fluorescence detection to mitigate false positives .

Advanced Research Questions

Q. What experimental designs are effective for studying the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should use factorial designs to test variables like temperature (4°C to 40°C), light exposure (UV vs. visible), and pH (3–9). Monitor degradation kinetics via HPLC and identify degradation products via high-resolution MS. Include control groups stored in inert atmospheres (e.g., nitrogen) and use Arrhenius modeling to predict shelf-life. Report deviations using standardized degradation indices .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from differences in bioavailability, metabolic conversion, or model specificity. Design cross-species studies with matched dosing regimens and analyze tissue-specific metabolite profiles. Use knockout animal models to isolate target pathways (e.g., antioxidant response elements). Apply meta-analysis tools to reconcile in vitro IC₅₀ values with in vivo efficacy, adjusting for pharmacokinetic parameters .

Q. What strategies differentiate this compound isomers, and how do their biological activities vary?

- Methodological Answer : Chiral separation techniques, such as chiral-phase HPLC or supercritical fluid chromatography (SFC), are essential. Compare retention times with synthetic isomers and validate configurations via circular dichroism (CD) spectroscopy. Assess bioactivity differences using cell-based assays (e.g., antioxidant capacity in HepG2 cells) and molecular docking simulations to predict isomer-receptor interactions .

Q. How should researchers design experiments to assess synergistic effects of this compound with other antioxidants?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in co-treatment studies. Fix molar ratios and vary concentrations to calculate synergistic, additive, or antagonistic effects. Include controls for auto-oxidation and measure reactive oxygen species (ROS) scavenging via fluorescent probes (e.g., DCFH-DA). Validate findings in primary cell lines to reduce assay-specific artifacts .

Q. What methodologies address reproducibility challenges in measuring this compound’s pharmacokinetics?

- Methodological Answer : Standardize protocols for bioavailability studies by using radiolabeled tracers (e.g., ¹⁴C-labeled compounds) and compartmental modeling. Control for dietary confounding factors (e.g., lipid intake) in animal models. Cross-validate tissue distribution data using imaging techniques like MALDI-TOF MS. Publish raw datasets and analytical parameters to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.